molecular formula C15H19ClN2O3 B284809 Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Cat. No. B284809
M. Wt: 310.77 g/mol
InChI Key: JOBLSJOAZPWBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a critical role in regulating the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes CPP-115 a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.

Mechanism of Action

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects
Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been shown to increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction. In addition, Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been shown to have minimal toxicity and few side effects, making it an attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate is its potent and selective inhibition of GABA transaminase. This property makes Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate a valuable tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders. However, one limitation of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate. One area of interest is the development of new formulations of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate in other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate on GABA neurotransmission and to identify potential targets for drug development.

Synthesis Methods

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chlorobenzoyl chloride with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with ethyl carbamate to form ethyl 2-chlorobenzoylpiperidine-1-carbamate. The final step involves the reaction of this intermediate with chloroacetic acid to form Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate.

Scientific Research Applications

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been extensively studied in preclinical models of neurological disorders. In animal models of epilepsy, Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been shown to reduce seizure activity and increase seizure threshold. In addition, Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been shown to reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate may be a promising candidate for the treatment of epilepsy and anxiety disorders.

properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

ethyl 1-[(2-chlorophenyl)carbamoyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-7-9-18(10-8-11)15(20)17-13-6-4-3-5-12(13)16/h3-6,11H,2,7-10H2,1H3,(H,17,20)

InChI Key

JOBLSJOAZPWBLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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